7-Chloro-N-isopropylquinolin-4-amine

Descripción general

Descripción

“7-Chloro-N-isopropylquinolin-4-amine” is a chemical compound with the formula C12H13ClN2 and a molecular weight of 220.7 g/mol . It is a derivative of 7-Chloro-4-quinolinamine .

Synthesis Analysis

The synthesis of 7-Chloro-4-quinolinamine derivatives, which are structurally similar to 7-Chloro-N-isopropylquinolin-4-amine, has been reported in the literature . These derivatives have been synthesized by a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates were then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .

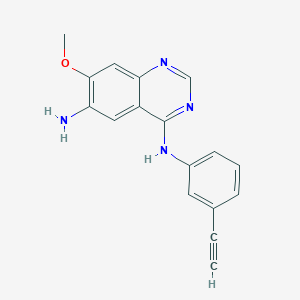

Molecular Structure Analysis

The molecular structure of 7-Chloro-N-isopropylquinolin-4-amine can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.

Aplicaciones Científicas De Investigación

Anticancer Potential

7-Chloroquinoline derivatives have shown potential in cancer research. A study conducted by Zhang et al. (2007) demonstrated the effectiveness of various 4-aminoquinoline derivatives, including those with 7-chloroquinoline, in inhibiting the growth of human breast tumor cell lines. These compounds were found to be quite effective, with one specifically being more potent against MDA-MB 468 cells compared to chloroquine and amodiaquine (Zhang et al., 2007).

Antibacterial Properties

7-Chloroquinoline derivatives have also been investigated for their antibacterial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and found that derivatives of 7-chloroquinoline demonstrated significant antibacterial activity against both gram-positive and gram-negative strains. Specific derivatives showed high activity against S. aureus (Al-Hiari et al., 2007).

Anti-Plasmodial and Antimalarial Activity

Beagley et al. (2003) reported the synthesis of new compounds with 7-chloroquinolin-4-yl, which exhibited significant antiplasmodial activity against chloroquine-sensitive and resistant strains of Plasmodium falciparum. Their study highlights the potential of these compounds in developing new antimalarial drugs (Beagley et al., 2003).

Antioxidant Activity

Bocchini et al. (2020) synthesized selenium-containing 7-chloroN(arylselanyl)quinolin-4-amines, which demonstrated significant antioxidant potential in various assays. These compounds showed considerable effectiveness in inhibiting radicals and in superoxide dismutase-like activity, highlighting their potential as antioxidants (Bocchini et al., 2020).

Antimicrobial Activity

H. Bhatt and Y. Agrawal (2010) explored the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives, which demonstrated broad-spectrum antimicrobial activity against various microorganisms, particularly against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010).

Antiprotozoal Activity

Faist et al. (2017) prepared ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine with notable antiprotozoal activities. Some compounds were found to be equally or more active than chloroquine against Plasmodium falciparum strains, demonstrating their potential in treating protozoal infections (Faist et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

7-chloro-N-propan-2-ylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c1-8(2)15-11-5-6-14-12-7-9(13)3-4-10(11)12/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBOTNXWWJRACZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651909 | |

| Record name | 7-Chloro-N-(propan-2-yl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1036623-49-0 | |

| Record name | 7-Chloro-N-(propan-2-yl)quinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

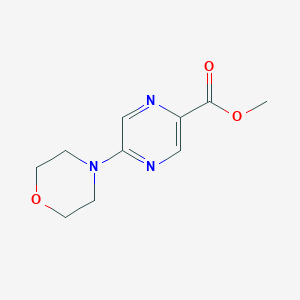

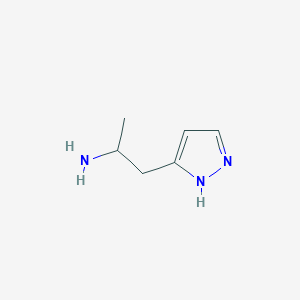

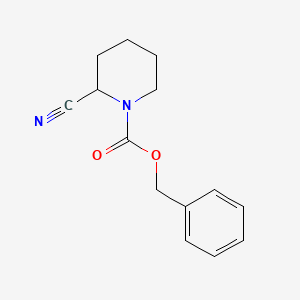

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[19-Hydroxy-8-(6-hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3026554.png)

![2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B3026562.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B3026571.png)